1,4-Ditosyl-1,4-diazepane

概要

説明

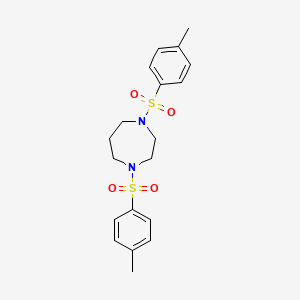

1,4-Ditosyl-1,4-diazepane is a chemical compound with the molecular formula C₁₉H₂₄N₂O₄S₂. It is characterized by the presence of two tosyl groups attached to a 1,4-diazepane ring. The compound is known for its unique structural properties, which include a dihedral angle formed by the benzene rings of 82.88°

準備方法

The synthesis of 1,4-Ditosyl-1,4-diazepane typically involves the reaction of 1,4-diazepane with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the ditosylated product. The reaction can be represented as follows:

1,4-diazepane+2p-toluenesulfonyl chloride→this compound+2HCl

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

1,4-Ditosyl-1,4-diazepane undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Reduction Reactions: The compound can be reduced to form the corresponding 1,4-diazepane derivative. This reaction typically requires a reducing agent such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

1,4-Ditosyl-1,4-diazepane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a protecting group for amines.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalytic processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis .

作用機序

The mechanism of action of 1,4-Ditosyl-1,4-diazepane involves its interaction with various molecular targets. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active products. The tosyl groups play a crucial role in stabilizing the intermediate species formed during these reactions. The molecular pathways involved in these processes are complex and depend on the specific application and target .

類似化合物との比較

1,4-Ditosyl-1,4-diazepane can be compared with other similar compounds, such as:

1,4-Diazepane: The parent compound without the tosyl groups. It has different reactivity and applications.

1,4-Dibenzyl-1,4-diazepane: A similar compound with benzyl groups instead of tosyl groups. It has different chemical properties and uses.

1,4-Dimethyl-1,4-diazepane: A derivative with methyl groups, which also exhibits unique reactivity and applications.

The uniqueness of this compound lies in its tosyl groups, which provide specific reactivity and stability, making it valuable in various synthetic and research applications .

生物活性

1,4-Ditosyl-1,4-diazepane is a chemical compound characterized by a diazepane ring with two tosyl (p-toluenesulfonyl) groups. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. Recent studies have highlighted its role as an inhibitor of key enzymes involved in various biological processes, including cancer metastasis and coagulation pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₄S₂. The presence of the tosyl groups enhances its solubility and reactivity, making it a valuable compound in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄S₂ |

| Molecular Weight | 342.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Inhibition of Lysyl Oxidase

One of the most significant biological activities of this compound is its inhibitory effect on lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. LOX is implicated in tumor progression and metastasis. Studies indicate that modifications to the tosyl groups can enhance the inhibitory potency against LOX, suggesting potential applications in cancer treatment.

Antithrombotic Properties

Research has also explored the potential of diazepane derivatives as inhibitors of Factor Xa (fXa), a serine protease central to the coagulation cascade. A series of diazepane derivatives were designed to interact with the S4 aryl-binding domain of fXa, demonstrating potent inhibitory activity (IC50 = 6.8 nM) without prolonging bleeding time. This positions this compound as a candidate for developing new antithrombotic agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Lysyl Oxidase Inhibition : The tosyl groups may interact with the active site of LOX, preventing substrate access and thereby inhibiting its activity.

- Factor Xa Inhibition : The diazepane moiety is designed to fit into the active site of fXa, blocking its enzymatic function.

Study 1: Lysyl Oxidase Inhibition

In a study published in a peer-reviewed journal, researchers synthesized various tosylated diazepanes and evaluated their effects on LOX activity. The results indicated that compounds with increased steric hindrance from larger substituents on the tosyl groups showed enhanced inhibition compared to simpler analogs. This finding suggests that structural modifications can be strategically employed to optimize biological activity.

Study 2: Antithrombotic Activity

A clinical trial assessed a series of diazepane derivatives for their antithrombotic properties. Among these, one derivative demonstrated significant inhibition of fXa with minimal side effects related to bleeding complications. The trial concluded that diazepane-based compounds could serve as effective antithrombotic agents without the risks associated with current therapies .

特性

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORANQSHSAIBPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1,4-Ditosyl-1,4-diazepane?

A1: this compound (C19H24N2O4S2) exhibits a specific conformation influenced by intramolecular interactions. The two benzene rings within the molecule are not coplanar, displaying a dihedral angle of 82.88° []. Furthermore, the 1,4-diazepane ring demonstrates conformational flexibility with two of its carbon atoms disordered over two positions in the crystal structure []. This disorder suggests potential energy barriers between conformations are relatively low. Weak intramolecular C—H⋯O contacts contribute to the overall molecular conformation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。